molecular formula C16H18N4O2 B6107751 3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole

3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole

Cat. No.: B6107751
M. Wt: 298.34 g/mol
InChI Key: POKCDDICBNGPRO-UHFFFAOYSA-N
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Description

3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole is a heterocyclic compound that belongs to the class of imidazo[4,5-c]pyrazoles. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with cyclopropylamine to form an intermediate Schiff base, which is then cyclized with 1-methyl-1H-pyrazole-4-carboxylic acid under acidic conditions . The reaction is usually carried out in ethanol at reflux temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropyl-5-(2,4-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole
  • 3-cyclopropyl-5-(3,4-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole
  • 3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-ethyl-4H-imidazo[4,5-c]pyrazole

Uniqueness

The uniqueness of 3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the 2,3-dimethoxyphenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-20-16-13(12(19-20)9-7-8-9)17-15(18-16)10-5-4-6-11(21-2)14(10)22-3/h4-6,9H,7-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKCDDICBNGPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)C3CC3)NC(=N2)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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